molecular formula C15H15F3N2O3 B2899243 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1428347-77-6

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2899243
CAS No.: 1428347-77-6
M. Wt: 328.291
InChI Key: BTSOPFRLAPRJCR-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-3-yl Intermediate: The synthesis begins with the preparation of a furan-3-yl intermediate through the cyclization of appropriate precursors.

    Hydroxypropylation: The furan-3-yl intermediate is then subjected to hydroxypropylation using a suitable reagent such as 3-chloropropanol under basic conditions.

    Urea Formation: The hydroxypropylated furan derivative is reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique among similar compounds.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c16-15(17,18)11-1-3-12(4-2-11)20-14(22)19-7-5-13(21)10-6-8-23-9-10/h1-4,6,8-9,13,21H,5,7H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSOPFRLAPRJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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